
DL-TBOA
Description
Overview of Glutamate Homeostasis in the Central Nervous System
Glutamate is the principal excitatory neurotransmitter in the central nervous system (CNS) of vertebrates, playing a crucial role in a vast array of normal brain functions, including learning, memory, and cognition. mdpi.comuzh.ch Given its potent excitatory nature, the concentration of glutamate in the extracellular space must be meticulously regulated. uzh.ch Excessive glutamate can lead to overstimulation of its receptors, a phenomenon known as excitotoxicity, which can result in neuronal damage and death. uzh.chnih.gov This highlights the critical importance of maintaining glutamate homeostasis for faithful synaptic transmission and the prevention of neurological disorders. uzh.chmdpi.com
The maintenance of low extracellular glutamate levels is primarily achieved through a sophisticated system of glutamate transporters. uzh.chucl.ac.uk These transporters, located on both neurons and glial cells, actively remove glutamate from the synaptic cleft and surrounding areas. uzh.chwikipedia.org Astrocytes, a type of glial cell, play a particularly significant role in this process, taking up the majority of synaptically released glutamate. nih.gov Once inside astrocytes, glutamate is converted to the inactive compound glutamine, which is then shuttled back to neurons to be reconverted into glutamate for future use, a process known as the glutamate-glutamine cycle. mdpi.com This intricate system ensures that synaptic transmission is both precise and protected from the dangers of glutamate-induced excitotoxicity. uzh.chnih.gov Any disruption in this delicate balance can have profound pathological consequences, contributing to conditions such as epilepsy, stroke, and various neurodegenerative diseases. uzh.chmdpi.com
Role of Excitatory Amino Acid Transporters (EAATs) in Neural Function
Excitatory Amino Acid Transporters (EAATs) are a family of proteins responsible for the reuptake of glutamate from the extracellular space, playing a vital role in regulating glutamatergic neurotransmission. nih.gov By rapidly clearing glutamate from the synapse, EAATs terminate the synaptic signal and prevent the spillover of glutamate to neighboring synapses. wikipedia.org This precise control of glutamate levels ensures the fidelity of synaptic communication and prevents the excitotoxic conditions that can arise from excessive receptor activation. wikipedia.orgnih.gov
There are five main subtypes of EAATs in humans, designated EAAT1 through EAAT5. mdpi.comwikipedia.org These subtypes exhibit distinct expression patterns and properties throughout the CNS. wikipedia.orgresearchgate.net
EAAT1 (GLAST) and EAAT2 (GLT-1) are predominantly found on glial cells, particularly astrocytes, and are responsible for the bulk of glutamate clearance in the brain. wikipedia.orgresearchgate.net EAAT2 alone is estimated to be responsible for over 90% of glutamate reuptake in the CNS. wikipedia.org
EAAT3 (EAAC1) and EAAT4 are primarily expressed on neurons. wikipedia.orgresearchgate.net
EAAT5 is mainly localized to the retina. mdpi.comresearchgate.net
Beyond their primary function of glutamate transport, EAATs also function as ion channels. nih.gov This dual function allows them to modulate neuronal excitability not only by controlling glutamate concentrations but also through a transporter-associated anion conductance. researchgate.net The transport process itself is electrogenic, coupling the movement of glutamate to the co-transport of sodium and hydrogen ions into the cell and the counter-transport of a potassium ion out of the cell. ucl.ac.uk This ion exchange is crucial for the transporter's ability to move glutamate against its concentration gradient. nih.gov
Historical Context and Significance of DL-TBOA as a Non-Transportable EAAT Inhibitor in Research
The development of pharmacological tools to study the function of EAATs has been instrumental in understanding their physiological roles. DL-threo-β-benzyloxyaspartate (this compound) emerged as a pivotal compound in this field. nih.gov Synthesized as a derivative of DL-threo-β-hydroxyaspartate, this compound was identified as a potent and competitive blocker of EAATs. nih.gov
A key feature that distinguishes this compound from earlier EAAT inhibitors is that it is non-transportable . tocris.commedchemexpress.com This means that while it binds to the transporter, it is not moved across the cell membrane. nih.gov This characteristic is significant because it allows researchers to isolate the effects of transporter inhibition from the potential downstream metabolic consequences of introducing a substrate into the cell. Furthermore, this compound does not have significant effects on ionotropic or metabotropic glutamate receptors, making it a selective tool for studying EAATs. nih.gov
The introduction of this compound provided a chemically stable and potent tool for investigating the diverse functions of glutamate transporters. nih.gov Its use in research has been widespread, contributing to our understanding of synaptic plasticity, neuroprotection, and the role of EAATs in various disease models. plos.orgnih.gov For instance, studies using this compound have helped to elucidate the consequences of impaired glutamate uptake, such as the elevation of extracellular glutamate levels and the subsequent induction of excitotoxic neuronal damage. apexbt.comresearchgate.net
Inhibitory Activity of this compound on Human EAAT Subtypes
EAAT Subtype | IC₅₀ (μM) | Kᵢ (μM) |
---|---|---|
EAAT1 | 70 tocris.commedchemexpress.comrndsystems.com | 42 nih.govmedchemexpress.comapexbt.com |
EAAT2 | 6 tocris.commedchemexpress.comrndsystems.com | 5.7 nih.govmedchemexpress.comapexbt.com |
EAAT3 | 6 tocris.commedchemexpress.comrndsystems.com | 9.3 tocris.comrndsystems.com |
EAAT4 | - | 4.4 tocris.commedchemexpress.comrndsystems.com |
EAAT5 | - | 3.2 tocris.commedchemexpress.comrndsystems.com |
Propriétés
IUPAC Name |
(2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c12-8(10(13)14)9(11(15)16)17-6-7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOBCYXURWDEDS-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(C(C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CO[C@@H]([C@@H](C(=O)O)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415515 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
208706-75-6 | |
Record name | (2S,3S)-2-amino-3-phenylmethoxybutanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415515 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Pharmacology and Biophysical Interactions of Dl-tboa with Eaats
Mechanism of EAAT Inhibition by DL-TBOA
The inhibitory action of this compound on excitatory amino acid transporters is characterized by its competitive nature and its inability to be transported by the carrier protein. This dual characteristic makes it an effective antagonist, capable of locking the transporter in a specific, non-functional conformation.
Competitive and Non-Transportable Aspects of Inhibition
This compound acts as a competitive inhibitor, meaning it directly competes with the endogenous substrate, glutamate, for binding to the transporter's substrate recognition site. portlandpress.comfrontiersin.orgwhiterose.ac.uk This is evidenced by electrophysiological studies where the application of this compound shifts the dose-response curve for glutamate to the right without altering the maximum achievable transport current. This indicates that this compound and glutamate cannot bind to the transporter simultaneously and that sufficiently high concentrations of glutamate can overcome the inhibitory effect of this compound.
A crucial aspect of its mechanism is that this compound is a non-transportable inhibitor. portlandpress.comrndsystems.commedchemexpress.com Unlike a true substrate, once this compound binds to the transporter, it does not induce the complete series of conformational changes necessary for its translocation across the cell membrane. portlandpress.com Electrophysiological recordings from cells expressing EAATs show that the application of this compound does not generate the inward currents typically associated with substrate transport. frontiersin.org Instead, it occupies the binding site and effectively immobilizes the transporter, preventing the binding and subsequent uptake of glutamate.
Impact on Substrate Translocation Cycles
The transport of glutamate by EAATs is a complex process involving a series of conformational changes, often described by an "elevator model," where a transport domain moves the substrate across the membrane. This compound binding directly interferes with this cycle. Structural and functional studies reveal that this compound binding locks the transporter in an outward-facing conformation. portlandpress.comwhiterose.ac.uk
This arrest is primarily achieved by preventing the movement of a critical structural element known as hairpin loop 2 (HP2), which functions as an extracellular "gate" to the substrate-binding site. portlandpress.comwhiterose.ac.uk In the presence of a substrate like glutamate, this gate closes, allowing the transport domain to move inward. However, the bulky benzyloxy group of this compound physically obstructs the full closure of the HP2 gate. portlandpress.com By blocking HP2 in an open conformation, this compound prevents the subsequent conformational rearrangements and ion-binding events that are necessary to drive the transport domain to the inward-facing state, thus stalling the entire translocation cycle. portlandpress.comwhiterose.ac.uk
Binding Site Characterization and Molecular Determinants of Interaction
The interaction of this compound with EAATs is dictated by specific structural features within the transporter's binding pocket. This interaction involves key amino acid residues and domains that are crucial for both substrate recognition and the conformational dynamics of the transporter.
Specific Amino Acid Residues Involved in this compound Binding
The binding site for this compound overlaps significantly with the conserved binding site for glutamate. nih.gov This site is formed by the convergence of several key domains, including transmembrane domains (TMs) and re-entrant hairpin loops (HP). Specifically, TM7, TM8, HP1, and HP2 are known to form the translocation pore and participate in substrate binding. capes.gov.brnih.gov
Cross-linking studies on human EAAT1 have provided insights into the dynamics of this interaction. In the absence of an inhibitor or substrate, specific residues can be chemically cross-linked, such as Ala-395 (on TM7) to Ala-367 (on HP1) and to Ala-440 (on HP2). nih.gov The binding of this compound prevents this cross-linking, demonstrating that it induces a conformational change where these domains are held apart. nih.gov While the exact residues that form direct contacts with the this compound molecule in human EAATs are part of a broader binding pocket, studies on the bacterial homolog GltPh show that residues like Arginine-397 (R397) and Aspartate-394 (D394) are critical for coordinating the carboxyl and amino groups of the aspartate backbone of TBOA. elifesciences.org The corresponding arginine residue (e.g., R479 in EAAT1) is highly conserved in EAATs and is a key determinant for acidic amino acid specificity. sci-hub.se
Allosteric Modulation of EAAT Function by this compound
This compound is not considered an allosteric modulator of EAATs. Its mechanism is one of direct competitive inhibition, where it binds to the primary substrate-binding site (the orthosteric site). whiterose.ac.uknih.gov This is in stark contrast to true allosteric modulators, such as the compound UCPH-101, which is a selective inhibitor of EAAT1. whiterose.ac.uknih.gov Structural studies have shown that UCPH-101 binds to a distinct allosteric site located at the interface between the transporter's scaffold and transport domains, over 15 Å away from the substrate-binding site. whiterose.ac.uknih.gov UCPH-101 binding "glues" the transporter domains together, preventing translocation without directly competing with substrate binding at the orthosteric site. nih.gov The inhibitory mechanism of this compound, which relies on occupying the substrate-binding pocket and preventing the closure of the HP2 gate, is fundamentally different from this allosteric action. whiterose.ac.uknih.gov
Subtype Selectivity and Affinity Profiling of this compound Across EAAT Isoforms (EAAT1-5)
This compound is a broad-spectrum inhibitor, meaning it blocks all five known mammalian EAAT subtypes (EAAT1-5), albeit with varying potencies. rndsystems.commedchemexpress.com Its affinity is generally highest for EAAT2, EAAT3, EAAT4, and EAAT5, while it is significantly less potent at EAAT1. rndsystems.commedchemexpress.comresearchgate.net The L-isomer of TBOA (L-TBOA) is the more active enantiomer and is roughly twice as potent as the racemic mixture at EAAT1 and EAAT2. axonmedchem.com
The inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) reported in the literature can vary based on the experimental system used (e.g., whole-cell uptake assays, membrane potential assays, specific cell lines). However, a general profile of its selectivity has been well-established through numerous studies.
EAAT Isoform | Parameter | Value (µM) | Reference Cell/Assay System |
---|---|---|---|
EAAT1 (GLAST) | IC50 | 70 | General/Consensus Value medchemexpress.com |
EAAT1 (GLAST) | Ki | 42 | [14C]glutamate uptake in COS-1 cells medchemexpress.com |
EAAT2 (GLT-1) | IC50 | 6 | General/Consensus Value medchemexpress.com |
EAAT2 (GLT-1) | Ki | 5.7 | [14C]glutamate uptake in COS-1 cells medchemexpress.com |
EAAT3 (EAAC1) | IC50 | 6 | General/Consensus Value medchemexpress.com |
EAAT3 (EAAC1) | Ki | 9.3 | [3H]-d-Asp uptake in HEK293 cells rndsystems.com |
EAAT4 | Ki | 4.4 | Electrophysiology in Xenopus oocytes medchemexpress.com |
EAAT5 | Ki | 3.2 | Electrophysiology in Xenopus oocytes medchemexpress.com |
Kinetic Analysis of this compound-EAAT Interactions
DL-threo-β-Benzyloxyaspartate (this compound) is a potent and widely studied inhibitor of the Excitatory Amino Acid Transporter (EAAT) family. Kinetic analyses have consistently characterized it as a competitive, non-transportable blocker of glutamate uptake. rndsystems.comtocris.commedchemexpress.combio-techne.com This means that this compound binds to the same site as the substrate, glutamate, but is not translocated across the cell membrane, effectively blocking the transporter's function. biocrick.comnih.gov
The inhibitory potency of this compound varies across the different EAAT subtypes. Inhibition constant (Kᵢ) and half-maximal inhibitory concentration (IC₅₀) values have been determined through various experimental paradigms, including radiolabeled substrate uptake assays and electrophysiological recordings.
In studies using [¹⁴C]glutamate uptake assays in COS-1 cells expressing human EAAT subtypes, this compound demonstrated Kᵢ values of 42 µM for EAAT1 and 5.7 µM for EAAT2. medchemexpress.comnih.govapexbt.com For EAAT2, this potency was significantly higher than that of dihydrokainate, a classic selective blocker for this subtype. biocrick.comnih.govapexbt.com Further studies in HEK293 cells using [³H]-d-Aspartate uptake assays reported Kᵢ values of 2.9 µM for human EAAT1, 2.2 µM for EAAT2, and 9.3 µM for EAAT3. rndsystems.comtocris.combio-techne.com
IC₅₀ values also show subtype-specific differences, with values of 70 µM for EAAT1, and 6 µM for both EAAT2 and EAAT3. rndsystems.comtocris.commedchemexpress.combio-techne.com this compound also effectively blocks the other EAAT subtypes, with Kᵢ values of 4.4 µM for EAAT4 and 3.2 µM for EAAT5, confirming it as a broad-spectrum EAAT inhibitor. rndsystems.commedchemexpress.combio-techne.combiocrick.com Electrophysiological studies in Xenopus oocytes expressing human EAAT1 and EAAT2 determined the equilibrium dissociation constants (Kₑ) to be 9.0 µM and 116 nM, respectively. nih.gov These studies confirmed that this compound reduces glutamate-induced currents in a competitive manner, shifting the dose-response curve for glutamate without altering the maximum current. nih.gov
The interaction kinetics are dependent on the presence of sodium ions, a key step in the transport cycle. Kinetic models suggest that the binding of at least one Na⁺ ion is a rate-limiting step that precedes and facilitates the binding of this compound. elifesciences.org This Na⁺-dependent conformational selection mechanism is a shared feature for both substrates like L-aspartate and inhibitors like this compound. elifesciences.org
EAAT Subtype | Parameter | Value (µM) | Assay System | Reference |
---|---|---|---|---|
EAAT1 | IC₅₀ | 70 | Competitive Blocker Assay | rndsystems.commedchemexpress.com |
Kᵢ | 42 | [¹⁴C]glutamate uptake in COS-1 cells | nih.govapexbt.com | |
Kᵢ | 2.9 | [³H]-d-Asp uptake in HEK293 cells | tocris.combio-techne.com | |
Kₑ | 9.0 | Electrophysiology in Xenopus oocytes | nih.gov | |
EAAT2 | IC₅₀ | 6 | Competitive Blocker Assay | rndsystems.commedchemexpress.com |
Kᵢ | 5.7 | [¹⁴C]glutamate uptake in COS-1 cells | medchemexpress.comnih.govapexbt.com | |
Kᵢ | 2.2 | [³H]-d-Asp uptake in HEK293 cells | tocris.combio-techne.com | |
Kₑ | 0.116 | Electrophysiology in Xenopus oocytes | nih.gov | |
EAAT3 | IC₅₀ | 6 | Competitive Blocker Assay | rndsystems.commedchemexpress.com |
Kᵢ | 9.3 | [³H]-d-Asp uptake in HEK293 cells | tocris.combio-techne.com | |
EAAT4 | Kᵢ | 4.4 | Electrophysiology in Xenopus oocytes | rndsystems.commedchemexpress.combio-techne.combiocrick.com |
EAAT5 | Kᵢ | 3.2 | Electrophysiology in Xenopus oocytes | rndsystems.commedchemexpress.combio-techne.combiocrick.com |
Conformational Dynamics of EAATs Upon this compound Binding
The inhibitory action of this compound is intrinsically linked to its ability to modulate the conformational state of the EAAT protein. Glutamate transporters operate via a complex "elevator" mechanism, where a mobile transport domain moves across the membrane to carry substrate from the extracellular to the intracellular space. This process involves a series of distinct conformational states. portlandpress.comembopress.org
Structural and biophysical studies have revealed that this compound binding effectively jams this machinery. It locks the transporter in an outward-facing conformation, preventing the large-scale structural rearrangements necessary for substrate translocation. portlandpress.comembopress.orgpnas.org A key element in this process is the re-entrant helical hairpin loop, HP2, which functions as the extracellular gate. jneurosci.orgwhiterose.ac.uk Upon binding this compound, HP2 is arrested in an open conformation, which exposes the substrate-binding site to the extracellular environment but prevents the subsequent steps of the transport cycle. portlandpress.comwhiterose.ac.ukpnas.orgelifesciences.org This open-gate conformation precludes the transition to an inward-facing state, thereby inhibiting transport. portlandpress.com
Evidence for these conformational dynamics comes from multiple advanced techniques.
Crystallography and Cryo-Electron Microscopy (Cryo-EM): Structures of the bacterial homolog GltPh and human EAAT1 in complex with TBOA or its analogs show the transporter locked in an outward-facing state with an open HP2 gate. portlandpress.comwhiterose.ac.ukpnas.orgelifesciences.org Cryo-EM studies further reveal that while the core of the transport domain remains relatively static, the binding of bulky inhibitors like TBOA can cause it to swing away from the central scaffold, further disrupting the transport cycle. elifesciences.orgbiorxiv.org
Chemical Cross-linking: Studies on EAAT1 have shown that specific cysteine residues introduced in transmembrane domain 7 (TM7) and the tips of the HP1 and HP2 loops can be cross-linked in the absence of substrate. The binding of both glutamate and this compound prevents this cross-linking, providing direct evidence that these domains are repositioned relative to one another as part of the binding and transport process. nih.govcapes.gov.br
Fluorescence Spectroscopy: Using Voltage-Clamp Fluorometry (VCF), researchers have observed that this compound binding inhibits the fluorescence changes associated with glutamate-induced conformational rearrangements in EAAT3. pnas.org This indicates that the inhibitor stabilizes a specific conformational state that differs from the substrate-bound states.
Molecular Dynamics (MD) Simulations: Computational simulations support the experimental findings, showing that Na⁺ binding is a prerequisite for high-affinity inhibitor binding and that K⁺ binding to the apo-transporter helps to close the extracellular HP2 gate. elifesciences.orgembopress.org this compound binding prevents this gate closure and subsequent conformational changes. portlandpress.com
In essence, this compound acts as a molecular wedge. It allows the "elevator doors" (HP2 gate) to open but then prevents them from closing and the elevator (transport domain) from moving. This stabilization of the outward-facing, open-gate state is the fundamental biophysical mechanism behind its potent, non-transportable inhibition of the EAAT family. pnas.orgpnas.org
Cellular and Synaptic Ramifications of Eaat Inhibition by Dl-tboa
Alterations in Extracellular Glutamate Dynamics
The primary consequence of EAAT inhibition by DL-TBOA is a significant increase in the concentration of extracellular glutamate apexbt.combiorxiv.orgcaymanchem.comfrontiersin.orgnih.govnih.gov. This disruption of glutamate clearance impacts both the basal levels of glutamate and the handling of synaptically released transmitter. Studies using techniques like enzyme-based amperometric glutamate sensors have shown that this compound can significantly increase basal extracellular glutamate levels even without external stimulation biorxiv.org. For instance, in rat hippocampal slices, 50 µM this compound increased basal extracellular glutamate from approximately 80 nM to around 200 nM biorxiv.org. In vivo microdialysis in the rat hippocampus demonstrated that 500 μM this compound increased extracellular glutamate levels nine-fold apexbt.comcaymanchem.com.
Table 1: Effect of this compound on Basal Extracellular Glutamate Levels
Preparation | This compound Concentration | Basal Extracellular Glutamate (Control) | Basal Extracellular Glutamate (with this compound) | Fold Increase | Source |
Rat Hippocampal Slices | 50 µM | ~80 nM | ~200 nM | ~2.5 | biorxiv.org |
Rat Hippocampus (in vivo) | 500 µM | Not specified | Increased | ~9 | apexbt.comcaymanchem.com |
This accumulation of extracellular glutamate is a direct result of the blocked reuptake mechanisms, highlighting the crucial role of EAATs in maintaining glutamate homeostasis apexbt.combiocrick.commedchemexpress.comnih.gov.
Spatiotemporal Regulation of Synaptic and Extrasynaptic Glutamate
EAATs are strategically located to rapidly clear glutamate from the synaptic cleft, thereby shaping the time course and spatial extent of receptor activation medchemexpress.com. Inhibition by this compound disrupts this precise regulation, leading to prolonged presence of glutamate in the synaptic cleft and its diffusion to extrasynaptic sites nih.govnih.gov. This altered spatiotemporal profile means that glutamate can activate receptors located outside the immediate synaptic junction, including extrasynaptic NMDA receptors and metabotropic glutamate receptors (mGluRs) medchemexpress.combiorxiv.orgphysiology.orgnih.gov.
The delayed clearance of synaptically released glutamate in the presence of this compound is evidenced by the marked prolongation of AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) in neurons like cerebellar Purkinje cells nih.gov. The slower component of these prolonged EPSCs is sensitive to low-affinity AMPA receptor antagonists, indicating activation by lower glutamate concentrations present outside the synaptic core nih.gov. This suggests that this compound allows glutamate to persist longer and spread further than under normal conditions nih.gov.
Impact on Glutamate Spillover
Glutamate spillover refers to the diffusion of synaptically released glutamate out of the synaptic cleft to activate receptors at neighboring synapses or extrasynaptic locations nih.gov. Under normal conditions, efficient EAAT activity minimizes spillover medchemexpress.com. However, in the presence of this compound, the impaired reuptake significantly enhances glutamate spillover nih.govnih.govelifesciences.orgresearchgate.netresearchgate.net.
This increased spillover has functional consequences, including the activation of extrasynaptic receptors that would not normally be strongly engaged by synaptic release medchemexpress.combiorxiv.orgphysiology.orgnih.gov. For example, this compound-induced glutamate spillover has been shown to alter spatial discrimination performance in mice, an effect blocked by a GluN2B-containing NMDA receptor antagonist, suggesting the involvement of extrasynaptic NMDA receptors in this behavioral deficit researchgate.netresearchgate.net. At cerebellar synapses, this compound allows spillover onto additional AMPA receptors not typically activated when transporters are fully functional elifesciences.org. The resulting prolonged presence of glutamate due to spillover can also lead to tonic activation and desensitization of synaptic receptors nih.gov.
Modulation of Neuronal Excitability and Network Activity
Effects on Resting Membrane Potential and Action Potential Firing
While some studies using related compounds like TFB-TBOA did not observe significant changes in the resting membrane potential of cortical neurons unil.ch, the increased excitatory drive due to elevated glutamate can lead to neuronal depolarization nih.govjneurosci.org. In hippocampal interneurons, stimulation in the presence of TBOA led to a dramatic depolarization and sustained firing of action potentials jneurosci.org.
In cerebellar Purkinje neurons, inhibition of glutamate uptake by TBOA significantly increased the action potential firing frequency in response to parallel fiber stimulation nih.gov. This indicates that impaired glutamate clearance directly enhances neuronal firing output nih.gov.
Induction of Epileptiform Activity In Vitro and In Vivo
A significant consequence of the disrupted glutamate homeostasis by this compound is the induction of hyperexcitability and epileptiform activity apexbt.comcaymanchem.comphysiology.orgnih.govelifesciences.orgcenmed.comaviesan.fr. In vitro studies in hippocampal and neocortical slices have shown that this compound generates recurrent epileptic-like paroxysmal bursts aviesan.fr. This activity is often blocked by NMDA receptor antagonists, suggesting a critical role for NMDA receptor activation in the generation of these events physiology.orgaviesan.fr.
In vivo administration of this compound has been shown to induce convulsive behavior and dose-dependent neuronal damage, particularly in hippocampal regions like CA1 and the dentate gyrus apexbt.comcaymanchem.com. Electroencephalographic recordings have revealed the appearance of limbic seizures after intrahippocampal infusion of this compound apexbt.comcaymanchem.com. In developing rats, inhibition of glutamate transporters by this compound generated slow network oscillations and burst of action potentials in hippocampal neurons, a pattern reminiscent of those observed in some severe forms of neonatal epilepsy physiology.orgdntb.gov.ua. This suggests that dysfunction of glutamate transporters can contribute to the generation of seizures physiology.org.
Influence on Synaptic Transmission and Plasticity
This compound-induced EAAT inhibition significantly impacts synaptic transmission and various forms of synaptic plasticity nih.govnih.govnih.govresearchgate.netnih.gov. The altered glutamate dynamics affect the amplitude and kinetics of postsynaptic currents and modulate the induction and expression of plasticity mechanisms like long-term potentiation (LTP) and long-term depression (LTD).
As mentioned earlier, this compound prolongs AMPA receptor-mediated EPSCs due to delayed glutamate clearance nih.govnih.gov. In hippocampal CA1 neurons, blocking glutamate transporters with this compound can reduce the evoked EPSC peak amplitude, potentially through mechanisms like AMPA receptor desensitization or increased inhibition biorxiv.orgfrontiersin.org.
Furthermore, this compound affects synaptic plasticity. In hippocampal slices, inhibiting glutamate transporters with this compound causes a "retuning" of synaptic transmission, leading to a new steady state with reduced synaptic strength biorxiv.orgnih.govbiorxiv.org. Interestingly, this retuned state is associated with a lower threshold for inducing LTP biorxiv.orgnih.govbiorxiv.org. This suggests that while chronic elevation of extracellular glutamate may reduce baseline synaptic strength, it can make synapses more susceptible to potentiation by subsequent stimuli biorxiv.orgnih.govbiorxiv.org.
Table 2: Effects of this compound on Synaptic Function and Plasticity
Effect | Observation | Mechanism/Associated Receptor(s) | Preparation/Model | Source |
Prolongation of AMPAR EPSCs | Increased decay time, activation of low-affinity receptors | Delayed glutamate clearance, spillover | Cerebellar Purkinje cells | nih.govnih.gov |
Reduction of evoked EPSC amplitude | Decreased peak amplitude | AMPA receptor desensitization, increased inhibition | Hippocampal CA1 neurons | biorxiv.orgfrontiersin.org |
Synaptic Retuning | Gradual decrease in fEPSP magnitude, new steady state with reduced strength | Dynamic adaptation mechanisms | Rat hippocampal slices | biorxiv.orgnih.govbiorxiv.org |
Lowered LTP Induction Threshold | Subthreshold stimulation induces LTP | Increased susceptibility to plasticity | Rat hippocampal slices | biorxiv.orgnih.govbiorxiv.org |
Induction of LTD | Mimics Aβ-induced LTD | Activation of extrasynaptic NMDARs (GluN2B), mGluRs | Various (implied) | nih.gov |
Increased high frequency-induced depression | Enhanced depression | Impaired glutamate clearance | Frog neuromuscular junction | nih.gov |
Presynaptic and Postsynaptic Contributions
Inhibition of EAATs by this compound leads to an increase in the extracellular concentration of glutamate, the primary excitatory neurotransmitter in the brain ontosight.aipnas.orgbiocrick.comfrontiersin.orgbiorxiv.orgnih.govcaymanchem.com. This elevated ambient glutamate can activate both presynaptic and postsynaptic glutamate receptors, altering synaptic transmission pnas.orgelifesciences.orgjneurosci.org.
Studies in the frog labyrinth have shown that this compound enhances synaptic activity bio-techne.comrndsystems.comtocris.com. In cerebellar Purkinje cells, this compound application reduced the frequency and amplitude of spontaneous and evoked GABAergic postsynaptic currents nih.govjneurosci.org. This effect is indicative of a presynaptic site of action, likely mediated by the activation of presynaptic metabotropic glutamate receptors (mGluRs) due to increased glutamate spillover from excitatory synapses nih.govjneurosci.org.
At cerebellar unipolar brush cells (UBCs), this compound had differential effects depending on the cell type. In OFF UBCs, it caused an outward shift in holding current that was blocked by an mGluR2 antagonist, suggesting that EAATs normally limit ambient glutamate activation of tonic mGluR2 receptors elifesciences.org. In ON UBCs, this compound induced an inward current blocked by an AMPAR antagonist, indicating increased ambient glutamate activating AMPARs elifesciences.org.
In hippocampal slices, acute application of this compound has been observed to cause a gradual, transient decrease in the magnitude of evoked field excitatory postsynaptic potentials (fEPSPs), suggesting a reduction in synaptic strength biorxiv.orgbiorxiv.org.
Furthermore, the retina-specific EAAT5 isoform, which is inhibited by this compound, has been shown to function as a presynaptic receptor in mouse rod bipolar cells, contributing to the complexity of presynaptic modulation by glutamate transporters nih.gov.
Long-Term Potentiation (LTP) and Long-Term Depression (LTD) Modulation
The regulation of extracellular glutamate by EAATs is critical for synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD) researchgate.net. By inhibiting EAATs and increasing ambient glutamate, this compound can modulate these forms of plasticity.
Research has shown that this compound can inhibit hippocampal LTP nih.gov. Conversely, in cerebellar Purkinje cells, pharmacological inhibition of EAATs by this compound has been found to increase the magnitude of LTD induced by high-frequency stimulation researchgate.net. In hippocampal slices from wild-type mice, application of this compound during low-frequency stimulation facilitated the induction of LTD frontiersin.org.
Interestingly, while a standard theta-burst stimulation protocol for inducing LTP in hippocampal slices was unaffected by this compound, a subthreshold stimulation protocol that normally resulted in only short-term potentiation was sufficient to induce significant LTP in the presence of this compound biorxiv.org. This suggests that impaired glutamate uptake alters the threshold for inducing different forms of synaptic plasticity biorxiv.org.
Studies investigating the effects of soluble amyloid-beta (Aβ) oligomers on LTP have also utilized this compound. Aβ oligomers are known to impair hippocampal LTP, and this impairment may be partly due to decreased glutamate uptake. This compound was found to occlude the inhibitory effect of Aβ oligomers on LTP, supporting the hypothesis that impaired glutamate uptake contributes to Aβ-mediated synaptic dysfunction nih.gov.
Role in Glial-Neuronal Communication and Metabolic Coupling
Astrocytes are the primary cell type responsible for glutamate uptake in the brain, largely through the expression of EAAT1 and EAAT2 unil.chnih.govnih.gov. This astrocytic uptake is essential for clearing glutamate from the synaptic cleft and preventing excitotoxic damage to neurons unil.chnih.gov. Neurons also express EAATs, such as EAAT3 and EAAT4, and EAAT5 is predominantly found in the retina unil.chnih.govfrontiersin.org.
This compound inhibits glutamate uptake by both neuronal and astrocytic transporters nih.gov. Inhibition of astrocytic glutamate uptake by this compound leads to elevated extracellular glutamate, impacting both neurons and glia pnas.orgfrontiersin.orgfrontiersin.orgelifesciences.org. Studies using this compound have shown that increased extracellular glutamate significantly enhances astrocytic depolarization, a response mediated by NMDA receptors on astrocytes frontiersin.org.
Astrocytes are active participants in synaptic function and respond to neuronal activity and released neurotransmitters with increases in intracellular calcium frontiersin.orgjneurosci.orgresearchgate.net. These calcium transients can trigger the release of gliotransmitters, which in turn can modulate synaptic transmission and plasticity frontiersin.orgjneurosci.orgresearchgate.net. By disrupting glutamate homeostasis, this compound indirectly influences this complex neuron-glia signaling.
Beyond neurotransmitter clearance, astrocytic glutamate uptake is intimately linked to metabolic coupling between astrocytes and neurons unil.chfrontiersin.org. Synaptic glutamate release signals neuronal metabolic demand frontiersin.org. Astrocytes respond to this signal with increased glucose utilization, glycolysis, and the production of lactate, which can be supplied to neurons as an energy substrate frontiersin.org. This metabolic response is thought to be coupled, in part, to the influx of sodium ions that occurs during glutamate co-transport via EAATs frontiersin.org. Research utilizing this compound to inhibit glutamate uptake provides insights into how disruptions in this process affect astrocyte-neuron metabolic support ed.ac.uk. For example, studies have investigated the consequences of impaired glutamate clearance on astrocytic metabolism and its potential impact on neuronal function under various conditions ed.ac.uk.
Cell Type | Primary EAATs Expressed | Role in Glutamate Homeostasis | Impact of this compound Inhibition |
Astrocytes | EAAT1, EAAT2 | Major role in clearing synaptic glutamate unil.chnih.govnih.gov | Increased extracellular glutamate, enhanced astrocytic depolarization pnas.orgfrontiersin.orgfrontiersin.org |
Neurons | EAAT3, EAAT4, EAAT5 | Contribute to glutamate buffering unil.chnih.govfrontiersin.org | Altered synaptic transmission, modulation of plasticity biorxiv.orgelifesciences.orgresearchgate.netnih.govfrontiersin.org |
Q & A
Q. How should DL-TBOA be prepared and stored for in vitro experiments to ensure stability and activity?
this compound is soluble in DMSO (≥100 mg/mL) but poorly soluble in water. For stock solutions, dissolve in DMSO and dilute to working concentrations in physiological buffers (e.g., ACSF). Avoid repeated freeze-thaw cycles: store powder at -20°C (stable for 3 years) and solvent-based solutions at -80°C (stable for 6 months). Use ultrasonic baths for dissolution if precipitates form .
Q. What are the selectivity profiles of this compound for EAAT subtypes, and how should this inform experimental design?
this compound inhibits EAAT1 (IC₅₀ = 70 µM), EAAT2 (IC₅₀ = 6 µM), and EAAT3 (IC₅₀ = 6 µM). For subtype-specific studies, pair this compound with EAAT2-selective blockers (e.g., dihydrokainate) or use EAAT3-knockout models. Validate selectivity via dose-response curves in heterologous expression systems .
Q. What concentrations of this compound are effective in blocking glutamate uptake in neuronal and glial systems?
In synaptosomal assays, 10–30 µM this compound effectively blocks glutamate uptake. For in vivo microdialysis (e.g., hippocampal studies), use 500 µM to elevate extracellular glutamate and aspartate levels. Higher doses (>500 µM) may induce neuronal damage or seizures .
Advanced Research Questions
Q. How does this compound modulate conformational states of glutamate transporters, and how can this be experimentally probed?
this compound binds to EAATs, locking them in an outward-facing conformation by preventing closure of the HP2 domain. Use paired cysteine crosslinking (e.g., A243C/T396C mutants) with reducing agents (e.g., CuPh) to track conformational changes. Co-application with substrates (glutamate) or ions (K⁺) reverses this compound-induced locking, detectable via electrophysiology or EPR spectroscopy .
Q. How can contradictory results on this compound’s effects on synaptic transmission be resolved?
this compound inconsistently alters EPSC amplitudes (e.g., transient increases followed by decreases in R1/R2 EPSCs). This may reflect presynaptic vesicle depletion due to prolonged glutamate accumulation. Include controls for vesicle refilling (e.g., bafilomycin A1) and measure paired-pulse facilitation (PPF) to distinguish pre- vs. postsynaptic effects .
Q. What experimental strategies mitigate this compound-induced neurotoxicity in long-term studies?
Neuronal damage correlates with prolonged extracellular glutamate elevation. Use lower doses (≤100 µM) in chronic models or co-apply NMDA receptor antagonists (e.g., memantine). Monitor behavior (e.g., seizure activity) and validate via histology (e.g., Fluoro-Jade staining) .
Q. How does this compound affect astrocytic calcium signaling, and what methodological considerations apply?
this compound reduces Ca²⁺ transient amplitudes in astrocytic processes (ΔF/F drop: P = 0.0020) by impairing glutamate uptake-dependent IP3R2 activation. Use GCaMP6f-expressing astrocytes and two-photon imaging in acute slices. Control for indirect neuronal effects via TTX or glutamate receptor blockers .
Data Analysis & Interpretation
Q. How should dose-dependent behavioral effects of this compound be analyzed?
In operant conditioning assays (e.g., lever presses), this compound reduces active lever presses (dose-dependent, 0–10 mM) but increases pellet intake. Use non-linear regression to model dose-response curves (GraphPad Prism) and ANCOVA to compare slopes between behaviors .
Q. What statistical approaches are optimal for interpreting this compound’s effects on mEPSCs?
this compound increases mEPSC amplitude (postsynaptic effect) but reduces frequency (presynaptic effect). Analyze cumulative probability distributions (Kolmogorov-Smirnov test) and compare means (paired t-test). For dose-response studies, use one-way ANOVA with Tukey’s post hoc .
Q. How can this compound’s paradoxical increase in hypoosmotic glutamate release be explained?
this compound blocks transporter reversal under hypoosmotic stress, leading to glutamate accumulation. Use simultaneous microdialysis and biosensors to measure real-time extracellular glutamate. Validate with EAAT-knockout models or alternative inhibitors (e.g., TFB-TBOA) .
Methodological Best Practices
- Electrophysiology : Pre-apply this compound for 10–15 min to ensure steady-state inhibition. Monitor series resistance for osmolarity-induced artifacts .
- In vivo studies : Use ice packs during transport to maintain stability, and confirm compound integrity via HPLC post-experiment .
- Thermal proteome profiling (TPP) : Combine this compound with EAAT1/NCX inhibitors (e.g., aprindine) to study transporter interactions in biostasis models .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.